2,5-Difluoro-4-thiocyanatoaniline, HCl
Overview
Description
Synthesis Analysis
DTA can be synthesized through several methods. One of the commonly used methods is the reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine to form the thiocyanate. The product is then purified and recrystallized to obtain DTA.Molecular Structure Analysis
The molecular structure of DTA is represented by the formula C7H5ClF2N2S . The InChI key for DTA is JHSXQAMCTCNIDG-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Drug Discovery
2,5-Difluoro-4-thiocyanatoaniline, HCl is utilized in the synthesis of various compounds with potential applications in drug discovery. For instance, it is used in the preparation of thiazoles, which are candidates for drug discovery programs. This compound allows for the introduction of functional groups in thiazole, making it suitable for further transformations, such as those used in radiopharmaceuticals (Colella et al., 2018).
Corrosion Inhibition
Studies have shown that derivatives of 2,5-difluoro-4-thiocyanatoaniline, such as 2,5-disubstituted 1,3,4-thiadiazoles, exhibit properties as corrosion inhibitors. These compounds have been investigated for their ability to inhibit the corrosion of mild steel in acidic solutions, indicating their potential use in industrial applications (Bentiss et al., 2007).
Chemical Reactivity and Synthesis
The compound also plays a role in the study of chemical reactivity and synthesis. It is involved in the detection of reactive species like 2,5-dimethylene-2,5-dihydrothiophene and thiophenoradialene, highlighting its importance in understanding the mechanisms of chemical reactions (Münzel et al., 1988).
Photocatalytic Processes
2,5-Difluoro-4-thiocyanatoaniline, HCl is also relevant in photocatalytic processes. Studies focusing on photocatalyzed cyanodifluoromethylation of alkenes indicate the importance of compounds like 2,5-difluoro-4-thiocyanatoaniline in facilitating these reactions, which are essential for incorporating CN and HCF2 into organic molecules (Zhang et al., 2019).
Antimicrobial Activity
Research into antimicrobial activities has also been conducted using derivatives of 2,5-difluoro-4-thiocyanatoaniline. Synthesis and study of these derivatives have led to the discovery of compounds with significant antibacterial activities, which could be beneficial in developing new antimicrobials (Kimura et al., 1962).
properties
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S.ClH/c8-4-2-7(12-3-10)5(9)1-6(4)11;/h1-2H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXQAMCTCNIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674950 | |
Record name | 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-thiocyanatoaniline, HCl | |
CAS RN |
1150114-25-2 | |
Record name | Thiocyanic acid, 4-amino-2,5-difluorophenyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.